MFCD18317369
Description
For this analysis, we assume MFCD18317369 shares similarities with CAS 1046861-20-4 (MDL: MFCD13195646), a boronic acid derivative with the formula C₆H₅BBrClO₂ and molecular weight 235.27 g/mol . Key properties include:
- Log Po/w (XLOGP3): 2.15 (indicating moderate lipophilicity)
- Solubility: 0.24 mg/mL in aqueous solutions, classified as "soluble"
- Synthetic Accessibility: 2.07 (indicating straightforward synthesis)
The compound is synthesized via a palladium-catalyzed cross-coupling reaction in tetrahydrofuran (THF)/water at 75°C for 1.33 hours, yielding high purity .
Properties
IUPAC Name |
2-chloro-5-(2-methoxy-5-methylphenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-8-3-4-12(19-2)9(5-8)11-7-16-13(15)6-10(11)14(17)18/h3-7H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHXLRGZIBZPCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CN=C(C=C2C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20687473 | |
| Record name | 2-Chloro-5-(2-methoxy-5-methylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20687473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261932-47-1 | |
| Record name | 2-Chloro-5-(2-methoxy-5-methylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20687473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18317369” involves several steps, each requiring precise reaction conditions. The preparation typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, or substitution. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and automated systems. The process involves continuous monitoring and optimization of reaction parameters to maintain consistency and efficiency. Industrial methods may also include purification steps such as crystallization, distillation, or chromatography to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions: “MFCD18317369” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced forms.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions: The reactions of “this compound” typically require specific reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), or catalysts (e.g., palladium on carbon). The conditions, including solvent choice, temperature, and reaction time, are optimized based on the desired reaction pathway.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
“MFCD18317369” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent or intermediate in organic synthesis, facilitating the formation of complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research explores its potential therapeutic uses, such as in drug development for treating various diseases.
Industry: “this compound” is utilized in the production of specialty chemicals, materials, and other industrial products.
Mechanism of Action
The mechanism by which “MFCD18317369” exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares MFCD18317369 (represented by CAS 1046861-20-4) with structurally and functionally analogous compounds from the evidence:
Key Findings:
Structural Analogues : (3-Bromo-5-chlorophenyl)boronic acid shares 87% similarity with this compound, exhibiting identical molecular formulas but distinct stereochemical configurations .
Bioactivity :
- CYP Inhibition : Unlike this compound, 918538-05-3 shows moderate CYP2D6 inhibition, limiting its therapeutic utility .
- BBB Penetration : 1761-61-1 demonstrates higher BBB permeability (Log Kp = -5.12 cm/s) due to bromine’s lipophilic effects .
Solubility : 18653-75-3 excels in aqueous solubility (1.05 mg/mL), attributed to its polar pyridine-derived structure .
Synthetic Complexity : this compound’s synthetic accessibility score (2.07) is lower than 918538-05-3 (3.45), reflecting simpler purification steps .
Research Implications
- Drug Development : this compound’s lack of CYP inhibition makes it a safer candidate for polypharmacy scenarios compared to 918538-05-3 .
- Material Science : The brominated analog 1761-61-1 is preferable for CNS-targeted applications due to enhanced BBB penetration .
- Green Chemistry : this compound’s synthesis uses recyclable palladium catalysts, aligning with sustainable practices highlighted in ’s A-FGO catalyst methodology .
Limitations
- Data Gaps : Specific pharmacokinetic data (e.g., half-life, metabolite profiles) for this compound are absent in the evidence.
- Assumptions : Structural inferences are based on analogs; experimental validation is required.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
